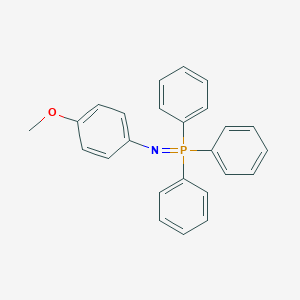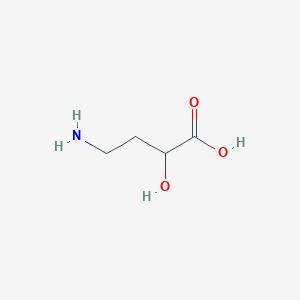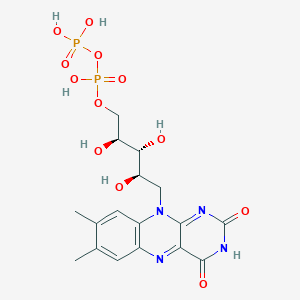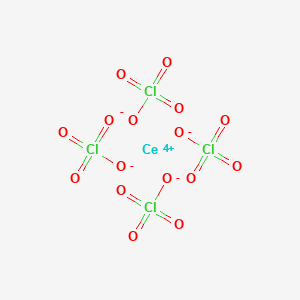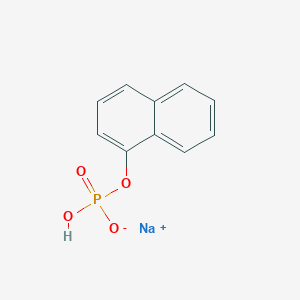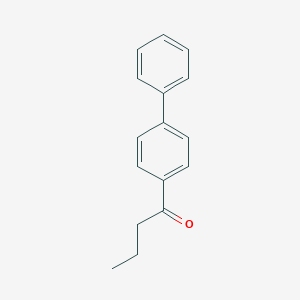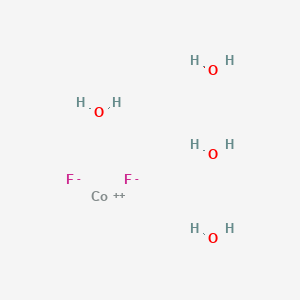![molecular formula C25H31N3+2 B081881 Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium CAS No. 14426-25-6](/img/structure/B81881.png)
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium, also known as DDAO, is a fluorescent dye used in scientific research applications. It is a cationic dye that is commonly used to label proteins, lipids, and nucleic acids. The purpose of
Mécanisme D'action
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is a cationic dye that binds to negatively charged molecules such as proteins, lipids, and nucleic acids. Once bound, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium emits a fluorescent signal that can be detected and imaged. The mechanism of action of Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is well-understood and has been studied extensively.
Effets Biochimiques Et Physiologiques
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is a relatively safe dye to use in lab experiments. It does not have any known toxic effects on cells or tissues. However, it is important to note that Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium can interfere with some enzymatic assays and should be used with caution in these experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium has several advantages as a fluorescent dye for lab experiments. It is highly sensitive and emits a bright fluorescent signal, making it easy to detect and image. Additionally, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is relatively stable and can be used in a variety of experimental conditions. However, there are also some limitations to using Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium. It can interfere with some enzymatic assays, as mentioned earlier. Additionally, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is not suitable for use in live cells as it is toxic to cells at high concentrations.
Orientations Futures
There are several future directions for research on Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium. One area of research is the development of new synthetic methods for Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium that are more efficient and cost-effective. Another area of research is the development of new applications for Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium in scientific research. For example, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium could be used as a biosensor to detect specific molecules in cells or tissues. Additionally, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium could be used in conjunction with other fluorescent dyes to create new imaging techniques. Overall, there is still much to be learned about Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium and its potential applications in scientific research.
Conclusion:
In conclusion, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is a widely used fluorescent dye in scientific research applications. Its synthesis method is well-established, and its mechanism of action is well-understood. Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium has several advantages as a fluorescent dye, including its high sensitivity and stability. However, there are also some limitations to using Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium, and caution should be taken when using it in lab experiments. There are several future directions for research on Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium, and it will be interesting to see how this dye is used in scientific research in the years to come.
Méthodes De Synthèse
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is synthesized by reacting 4-(dimethylamino)benzaldehyde with 4-(dimethylamino)benzyl chloride in the presence of a base. The resulting product is then quaternized with methyl iodide to form Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium. The synthesis method of Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is well-established and has been used for many years.
Applications De Recherche Scientifique
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is widely used in scientific research applications as a fluorescent dye. It is commonly used to label proteins, lipids, and nucleic acids for imaging and detection purposes. Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium has been used in a variety of research fields, including biochemistry, molecular biology, and cell biology.
Propriétés
Numéro CAS |
14426-25-6 |
|---|---|
Nom du produit |
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium |
Formule moléculaire |
C25H31N3+2 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-dimethylazanium |
InChI |
InChI=1S/C25H30N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18H,1-6H3/q+1/p+1 |
Clé InChI |
LGLFFNDHMLKUMI-UHFFFAOYSA-O |
SMILES |
C[NH+](C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
SMILES canonique |
C[NH+](C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




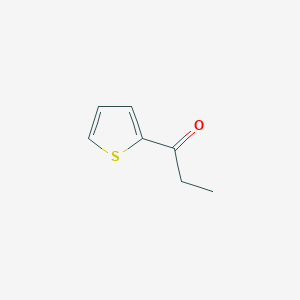
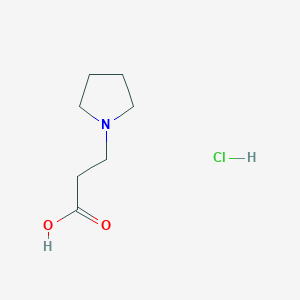

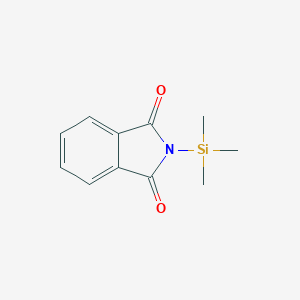
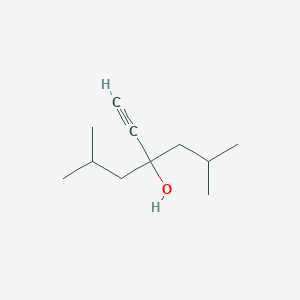
![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
